molecular formula C5H8Br2O2 B1583245 Methyl 2,4-dibromobutyrate CAS No. 29547-04-4

Methyl 2,4-dibromobutyrate

Cat. No. B1583245
CAS RN: 29547-04-4
M. Wt: 259.92 g/mol
InChI Key: DQHIGEQXJBMKKY-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromobutyrate is a chemical compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 . It is used in chemical research as a building block for organic synthesis.


Synthesis Analysis

The synthesis of Methyl 2,4-dibromobutyrate involves cooling the reaction liquid system to 0 °C and adding 350 ml of methanol. After the completion of the dropwise addition, the reaction was carried out at 0 °C for 30 min. The reaction is then poured into 1.5 L of ice water and extracted once with 3 L of methyl tert-butyl ether (MTBE). The organic phase is washed twice with 2 L of saturated brine. After drying and filtering, the vacuum distillation is carried out at an external temperature of 110 °C, 120 Pa, 80 °C to obtain a Methyl 2,4-dibromobutyrate product .


Chemical Reactions Analysis

Methyl 2,4-dibromobutyrate reacts with sodium azide in dimethylformamide to yield 2-azido-4-bromobutyrate .


Physical And Chemical Properties Analysis

Methyl 2,4-dibromobutyrate has a density of 1.840 g/mL at 20 °C . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Preparation of Stereosiomers of Azetidine-2-carboxylic Amide Derivative
    • Field : Organic Chemistry, Proteomics Research .
    • Application Summary : Methyl 2,4-dibromobutyrate is used in the preparation of stereoisomers of azetidine-2-carboxylic amide derivative .
    • Method of Application : Methyl 2,4-dibromobutyrate reacts with sodium azide in dimethylformamide to yield 2-azido-4-bromobutyrate .
    • Results : The reaction yields 2-azido-4-bromobutyrate, which can be further used in the synthesis of azetidine-2-carboxylic amide derivative .

Safety And Hazards

Methyl 2,4-dibromobutyrate may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 2,4-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHIGEQXJBMKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990491
Record name Methyl 2,4-dibromobutanoate
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Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dibromobutyrate

CAS RN

29547-04-4, 70288-65-2
Record name 29547-04-4
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Record name Methyl 2,4-dibromobutanoate
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Record name Methyl 2,4-dibromobutanoate
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Record name 2,4-Dibromo-butyric acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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